molecular formula C6H14O B047364 2-Methyl-1-pentanol CAS No. 105-30-6

2-Methyl-1-pentanol

Cat. No.: B047364
CAS No.: 105-30-6
M. Wt: 102.17 g/mol
InChI Key: PFNHSEQQEPMLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Methyl-1-pentanol is an organic chemical compound that primarily targets the central nervous system . It is known to interact with a variety of receptors and enzymes, altering their function and leading to various physiological effects .

Mode of Action

The compound’s interaction with its targets primarily involves hydrogen bonding . The presence of a hydroxyl (-OH) group in this compound allows it to form hydrogen bonds with its targets . The longer alkyl chain can inhibit the formation of strong hydrogen bonds .

Biochemical Pathways

The biosynthesis of this compound involves the condensation of pyruvate and 2-ketobutyrate (2KB), catalyzed by the enzyme aceto-hydroxyacid synthase (AHAS) . This compound can also be produced through metabolic engineering of microbes for increased 1-pentanol and pentenol .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its physical and chemical properties. It has a low volatility and high boiling point, which affects its absorption, distribution, metabolism, and excretion . .

Result of Action

The action of this compound results in various molecular and cellular effects. It is moderately toxic by ingestion and skin contact, and it can cause irritation to the skin and eyes . In the bloodstream, it acts as a systemic poison, affecting all parts of the body .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . Its vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures . Additionally, the steric hindrance due to the branched structure of this compound can significantly influence the interactions between this compound and other molecules, leading to weaker interactions in the mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-pentanol is typically prepared through the aldol condensation of propionaldehyde, followed by the hydrogenation of the intermediate 2-methyl-2-pentanol . The reaction conditions for this process generally involve the use of a base to catalyze the aldol condensation and a hydrogenation catalyst for the subsequent reduction step.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Commercially, the methyl-1-pentanols are rarely used alone but as a mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When oxidized, this compound can form 2-methylpentanal or 2-methylpentanoic acid, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to its corresponding alkane, 2-methylpentane, using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products:

    Oxidation: 2-Methylpentanal, 2-methylpentanoic acid

    Reduction: 2-Methylpentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

  • 1-Pentanol
  • 2-Methyl-2-pentanol
  • 3-Methyl-1-pentanol
  • 2-Methyl-2-propylethanol

Comparison: 2-Methyl-1-pentanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1-pentanol, it has a branched structure, leading to different boiling points and solubility characteristics. The presence of the methyl group at the second position also influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNHSEQQEPMLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026714
Record name 2-Methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [HSDB]
Record name 2-Methyl-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

148 °C @ 760 MM HG
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

54 °C, 129 °F (54 °C) (CLOSED CUP)
Record name 2-Methyl-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALCOHOL; ETHER; ACETONE, 0.31% BY WEIGHT IN WATER, Water solubility = 6000 mg/L @ 25 °C.
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8263 @ 20 °C/4 °C
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.52 (AIR= 1)
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.92 [mmHg], Vapor pressure = 1.1 mm Hg @ 20 °C, 1.92 mm Hg @ 25 °C /from experimentally-derived coefficients/
Record name 2-Methyl-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3129
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

105-30-6
Record name 2-Methyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1-PENTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8933MB30H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYL-1-PENTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2890
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-pentanol
Reactant of Route 2
2-Methyl-1-pentanol
Reactant of Route 3
2-Methyl-1-pentanol
Reactant of Route 4
2-Methyl-1-pentanol
Reactant of Route 5
2-Methyl-1-pentanol
Reactant of Route 6
2-Methyl-1-pentanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methyl-1-pentanol?

A1: this compound has the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound can be characterized using Infrared Spectroscopy (IR). [, ]

Q3: What is known about the stability of this compound under various conditions?

A3: this compound is a stable compound. It can be used as a cosurfactant in the formation of microemulsions, demonstrating stability in complex mixtures. [] Research on its stability under specific conditions like temperature and pressure is limited in the provided papers.

Q4: Are there any known applications of this compound related to its material properties?

A4: this compound is used in the development of nano weather-resistant coatings, suggesting its compatibility with polymers and potential for enhancing material durability. [] It is also used as a solvent in various chemical processes, including organic synthesis and extractions. [, , ]

Q5: Has this compound been used in any catalytic applications?

A5: While the provided papers do not directly address this compound's catalytic properties, they highlight its use as a reagent in chemical reactions. For instance, it has been investigated as a starting material in the synthesis of 4-Methyl-5-Nonanol (Ferrugineol) via a Grignard reaction. []

Q6: What is the solubility of this compound in different solvents?

A6: Studies have explored the solubility of this compound in various solvents. It shows good solubility in hexanols, as demonstrated by experimental data and modeling using Wilson and UNIQUAC ASM equations. [] It has also been studied in binary mixtures with acetonitrile, revealing its solubility behavior in polar aprotic solvents. [] Furthermore, its solubility in acetic acid has been examined to understand the molar volume contraction of alcohols in this particular solvent. []

Q7: Is there any information on the dissolution rate of this compound?

A7: The provided research does not specifically investigate the dissolution rate of this compound.

Q8: How is this compound analyzed and quantified?

A8: Various analytical techniques are employed to characterize and quantify this compound. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is commonly used, particularly in studies involving volatile organic compounds. [, , , ] Headspace Solid Phase Microextraction (HS-SPME) is often used as a sample preparation technique prior to GC-MS analysis. [, , ] Additionally, High-Performance Liquid Chromatography (HPLC) has been employed to study its adsorption behavior on coal surfaces. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.